ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a synthetic organic compound that features a 3,4,5-trimethoxyphenyl group attached to a 1,2,4-triazole ring, which is further linked to an ethyl acetate moiety
Preparation Methods
The synthesis of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the 3,4,5-trimethoxyphenyl group, which is known to exhibit bioactivity against various cancer cell lines.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets within cells. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the triazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other similar compounds such as:
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the 3,4,5-trimethoxyphenyl group and exhibit similar anticancer activities.
Combretastatin Derivatives: These compounds contain the trimethoxyphenyl group and are known for their potent microtubule-targeting properties.
Colchicine Analogues: Colchicine and its analogues contain the trimethoxyphenyl group and are used as anti-gout agents due to their ability to inhibit tubulin polymerization.
This compound stands out due to its unique combination of the triazole ring and the trimethoxyphenyl group, which may impart distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C15H19N3O5/c1-5-23-13(19)8-12-16-15(18-17-12)9-6-10(20-2)14(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3,(H,16,17,18) |
InChI Key |
UGLYVQGPHKLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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